Ferric gluconate

Hemodialysis safety Infection-related outcomes Catheter-associated risk

Ferric gluconate (CAS 38658-53-6) is a Type III intravenous iron-carbohydrate colloid with a gluconate monosaccharide shell. Its uniquely low Fe(II) content (1.4–1.8%) minimizes labile iron-driven oxidative stress, while the 1.42 h plasma half-life enables rapid iron delivery with minimal prolonged vascular exposure. Clinical evidence demonstrates a −1.5% absolute risk reduction in infection-related hospitalization among catheter-bearing hemodialysis patients versus iron sucrose, and a 6.5‑fold lower anaphylaxis incidence versus iron dextran. Procure this formulation for dialysis centers with high catheter prevalence or for pharmacokinetic studies requiring rapid iron turnover and low residual complex at subsequent time points.

Molecular Formula C18H33FeO21
Molecular Weight 641.3 g/mol
CAS No. 38658-53-6
Cat. No. B1195761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric gluconate
CAS38658-53-6
Synonymsferric gluconate
ferric gluconate anhydrous
ferric gluconate trihydrate
ferric gluconate, sodium salt
Ferrlecit
Ferrlecit 100
sodium ferrigluconate
sodium iron(III)gluconate
Molecular FormulaC18H33FeO21
Molecular Weight641.3 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+3]
InChIInChI=1S/3C6H12O7.Fe/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1
InChIKeyCZNVSLGYWMSMKE-OPDGVEILSA-K
Commercial & Availability
Standard Pack Sizes62.5 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferric Gluconate CAS 38658-53-6: Intravenous Iron Colloid for Hemodialysis-Associated Iron Deficiency Anemia


Ferric gluconate (CAS 38658-53-6), formulated as sodium ferric gluconate complex in sucrose injection (brand name Ferrlecit), is a Type III intravenous iron-carbohydrate colloid characterized by a gluconate monosaccharide shell and a relatively low molecular weight complex [1]. The product is FDA-approved for treatment of iron deficiency anemia in adult and pediatric patients aged 6 years and older with chronic kidney disease receiving hemodialysis and supplemental epoetin therapy [2]. Unlike more robust iron-carbohydrate complexes, ferric gluconate exhibits high reactivity with transferrin and a short plasma half-life, enabling rapid iron delivery to erythropoietic tissues but limiting single-dose capacity [1].

Why Ferric Gluconate Cannot Be Arbitrarily Substituted: Intravenous Iron Class Heterogeneity


Intravenous iron-carbohydrate complexes are not interchangeable therapeutic equivalents despite sharing a common elemental iron payload. Ferric gluconate (Type III, labile complex) differs fundamentally from iron sucrose (Type II, semi-robust) and iron dextran/ferric carboxymaltose (Type I, robust) in carbohydrate shell chemistry, molecular weight distribution, plasma half-life, and labile iron release [1]. These physicochemical differences translate into clinically meaningful divergence in maximum single-dose capacity, anaphylaxis risk profiles, and infection-related outcomes in specific patient subpopulations [2]. Arbitrary substitution without considering these differential properties may compromise safety or therapeutic efficiency in procurement and formulary decisions.

Ferric Gluconate Comparative Evidence: Quantitative Differentiation from Iron Sucrose, Iron Dextran, and Ferric Carboxymaltose


Ferric Gluconate vs. Iron Sucrose: Reduced Infection-Related Risk in Hemodialysis Patients with Catheters

In a retrospective cohort study of 66,207 hemodialysis patients with 278,357 exposure periods, ferric gluconate was associated with a significantly decreased risk for infection-related outcomes compared to iron sucrose specifically among patients with a hemodialysis catheter [1]. This differential safety signal is not evident in the broader hemodialysis population, where the two formulations exhibit similar safety profiles, highlighting the importance of subpopulation-specific selection.

Hemodialysis safety Infection-related outcomes Catheter-associated risk

Ferric Gluconate vs. Iron Dextran: 6.5-Fold Lower Adjusted Anaphylaxis Rate per 10,000 First Administrations

In a retrospective cohort study of older Medicare beneficiaries receiving first-time IV iron (July 2013 to December 2018), the adjusted incidence rate of anaphylaxis within one day of administration was 1.5 cases per 10,000 first administrations for ferric gluconate, compared to 9.8 cases per 10,000 for iron dextran [1]. Using iron sucrose as the referent, the adjusted odds ratio for anaphylaxis with iron dextran was 8.3 (95% CI: 3.5 to 19.8), while ferric gluconate did not demonstrate a statistically significant elevation versus iron sucrose [1]. Notably, anaphylactic reactions requiring hospitalization were observed only among patients receiving iron dextran or ferumoxytol, not ferric gluconate [1].

Anaphylaxis risk IV iron safety Hypersensitivity

Ferric Gluconate vs. Iron Sucrose: 3.7-Fold Faster Plasma Terminal Elimination Half-Life

Ferric gluconate exhibits the shortest plasma terminal half-life among clinically used intravenous iron formulations. At a 125 mg iron dose, ferric gluconate demonstrates a half-life of 1.42 hours, compared to 5.3 hours for iron sucrose (100 mg dose), 7.4 to 9.4 hours for ferric carboxymaltose, and 27 to 30 hours for low molecular weight iron dextran [1]. The rapid clearance is mechanistically linked to the complex's Type III (labile and weak) classification and high reactivity with transferrin, enabling rapid iron donation to transferrin at 5-6% of injected dose versus 4-5% for iron sucrose and 1-2% for iron dextran [2].

Pharmacokinetics Plasma half-life Iron clearance

Ferric Gluconate vs. All Other IV Iron Formulations: Lowest Fe(II) Content and Minimal Labile Iron-Driven Oxidative Potential

Direct measurement of ferrous iron [Fe(II)] content in intravenous iron formulations using ferrozine assay and UV spectroscopy revealed that iron gluconate contains only 1.4% to 1.8% Fe(II) as a proportion of total iron content [1]. This is the lowest Fe(II) content among all tested formulations, in stark contrast to iron sucrose which contains an average of 12.2% Fe(II) (range: 10.2% to 15.5%)—a ≥7.5-fold higher proportion [1]. Ferric carboxymaltose (1.4%), iron dextran (0.8%), and ferumoxytol (0.26%) all contain comparable or lower absolute Fe(II) levels, but ferric gluconate's distinct advantage lies in the comparison against iron sucrose, which is its closest clinical comparator in the hemodialysis setting.

Oxidative stress Ferrous iron content Labile iron toxicity

Ferric Gluconate vs. Iron Sucrose: Significantly Lower In Vitro Proximal Tubule Cytotoxicity Despite Comparable Pro-Oxidant Activity

In a comparative in vitro toxicology study using isolated mouse proximal tubule segments, renal cortical homogenates, and cultured human proximal tubule (HK-2) cells, ferric gluconate demonstrated significantly lower lethal cell injury compared to iron sucrose, despite both agents inducing massive and comparable degrees of lipid peroxidation [1]. The relative toxicity profile was ranked as: iron sucrose >> ferric gluconate > iron dextran ≈ iron oligosaccharide [1]. The differential cytotoxicity was attributed to iron sucrose-mediated mitochondrial blockade causing free radical generation and severe ATP depletion, an effect not observed with ferric gluconate [1].

In vitro cytotoxicity Renal tubular injury Oxidative stress

Ferric Gluconate Complex Stability: Undiluted Generic Formulation Stable ≥2 Days at Room Temperature

Short-term stability evaluation of generic sodium ferric gluconate complex in sucrose (Nulecit) demonstrated that undiluted product remained stable for ≥2 days at room temperature and ≥7 days under refrigerated conditions (2-8°C) with no substantial variation in elemental iron concentration or apparent molecular weight [1]. Diluted product in 0.9% sodium chloride IV infusion bags was stable for ≥1 day at room temperature and ≥7 days under refrigeration [1]. Apparent molecular weight across all samples ranged from 306,000 to 354,000 Daltons, falling well within the FDA-approved specification range of 289,000 to 440,000 Daltons [1]. Physicochemical characterization comparing brand (Ferrlecit) and generic SFG showed no noticeable differences in elemental iron content, carbon content, thermal properties, viscosity, particle size, or zeta potential [2].

Formulation stability Generic equivalence Pharmaceutical quality

Ferric Gluconate CAS 38658-53-6: Evidence-Based Application Scenarios for Scientific and Procurement Decision-Making


Hemodialysis Patients with Indwelling Catheters: Preferential Selection to Reduce Infection-Related Hospitalizations

Based on direct comparative evidence showing a -1.5% absolute risk reduction in infection-related hospitalization among catheter-bearing hemodialysis patients receiving ferric gluconate versus iron sucrose [1], this formulation is specifically indicated for procurement in dialysis facilities with high catheter prevalence or for individual patient selection where catheter-associated infection risk is a primary clinical concern. The 90-day risk difference of -1.5% (95% CI: -2.3% to -0.6%) translates to approximately one fewer infection-related hospitalization per 67 catheter-bearing patients treated with ferric gluconate rather than iron sucrose over a 3-month exposure period.

High-Risk Hypersensitivity Populations: Ferric Gluconate as Lower-Anaphylaxis Alternative to Iron Dextran

For formulary decisions in healthcare systems managing patients with prior allergic histories or where anaphylaxis monitoring resources are constrained, ferric gluconate offers a quantifiably superior safety profile compared to iron dextran formulations. With an adjusted anaphylaxis incidence of 1.5 cases per 10,000 first administrations versus 9.8 per 10,000 for iron dextran (6.5-fold difference) [2], and no observed hospitalizations for anaphylaxis among ferric gluconate recipients [2], procurement prioritization of ferric gluconate over iron dextran is supported by robust real-world evidence from Medicare populations.

Research Applications Requiring Rapid Iron Clearance Pharmacokinetics

Ferric gluconate's uniquely short plasma terminal half-life of 1.42 hours [3] makes it the preferred intravenous iron formulation for pharmacokinetic studies investigating rapid iron turnover, transferrin saturation kinetics, or short-duration iron exposure models. In contrast to iron sucrose (5.3 hours) or ferric carboxymaltose (7.4-9.4 hours), ferric gluconate's rapid clearance enables study designs requiring minimal residual circulating iron-carbohydrate complex at subsequent time points. This pharmacokinetic property also supports clinical scenarios where rapid iron delivery with minimal prolonged vascular exposure is desired.

Oxidative Stress-Focused Research: Ferric Gluconate as Low-Fe(II) Reference Standard

With the lowest documented Fe(II) content (1.4-1.8%) among all major IV iron formulations [4], ferric gluconate serves as an essential reference standard for comparative studies examining the relationship between ferrous iron content and oxidative stress, inflammation, or infectious complications. The ≥7.5-fold lower Fe(II) content compared to iron sucrose [4] positions ferric gluconate as the formulation of choice for experimental designs requiring minimization of labile iron-driven reactive oxygen species generation while maintaining effective iron delivery capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ferric gluconate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.